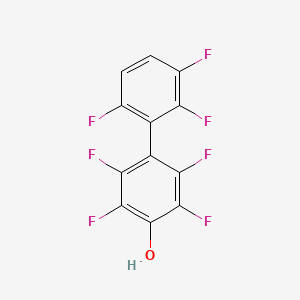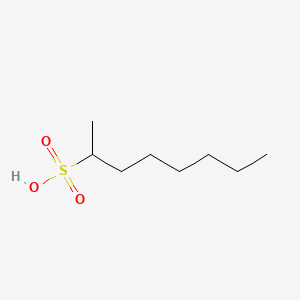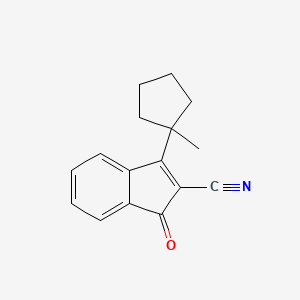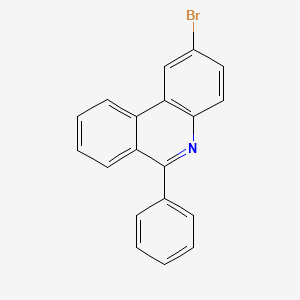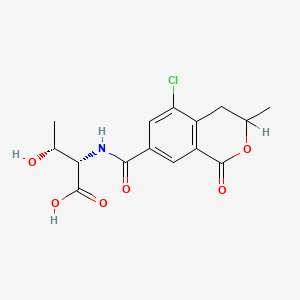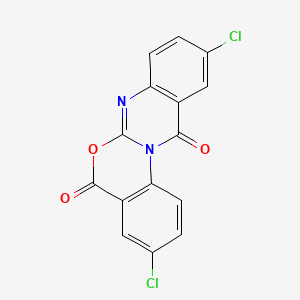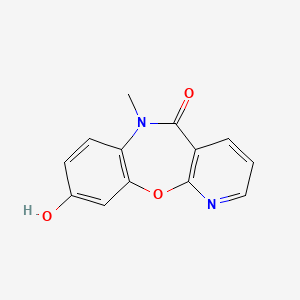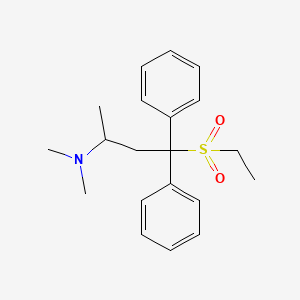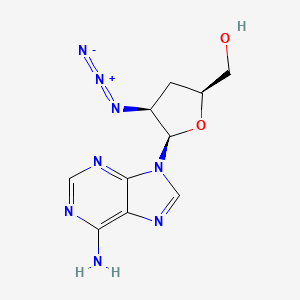
2'-AzddaraA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-AzddaraA is a synthetic nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. It is primarily studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-AzddaraA typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Glycosylation: The initial step involves the glycosylation of a suitable nucleobase with a protected sugar moiety.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-AzddaraA.
Industrial Production Methods
Industrial production of 2’-AzddaraA follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the glycosylation and azidation steps.
Continuous Flow Chemistry: This method enhances the efficiency and yield of the reactions by continuously feeding reactants into the reaction chamber.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2’-AzddaraA undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group yields amino derivatives.
Substitution: The azido group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleoside analogues.
Aplicaciones Científicas De Investigación
2’-AzddaraA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral RNA or DNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-AzddaraA involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. This compound targets viral polymerases and cellular enzymes involved in DNA and RNA synthesis. By incorporating into the growing nucleic acid chain, it causes chain termination and inhibits further elongation, thereby exerting its antiviral and anticancer effects.
Comparación Con Compuestos Similares
2’-AzddaraA is compared with other nucleoside analogues such as:
2’-Azidothymidine (AZT): Both compounds contain an azido group, but 2’-AzddaraA has a broader spectrum of activity.
2’-Azidocytidine: Similar in structure but differs in the nucleobase, leading to different biological activities.
2’-Azidoadenosine: Shares the azido modification but has unique properties due to the adenine base.
Propiedades
Número CAS |
79872-72-3 |
|---|---|
Fórmula molecular |
C10H12N8O2 |
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6-,10+/m0/s1 |
Clave InChI |
JVPFDOXMGPHRJG-JFWOZONXSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



